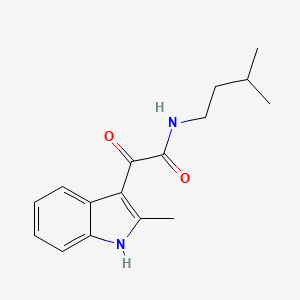

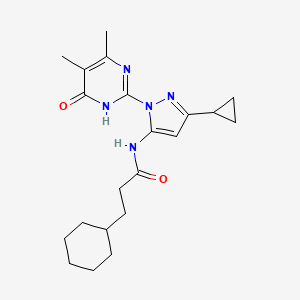

N-isopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-isopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound that appears to be a derivative of indole, a heterocyclic structure known for its presence in many natural products and pharmaceuticals. The compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the research. It contains an indole moiety, which is a common scaffold in medicinal chemistry due to its biological relevance and potential pharmacological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with the formation of an intermediate, which is then further reacted to obtain the desired product. For instance, the synthesis of N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide derivatives involves amination and cyclization of epichlorohydrin followed by a reaction with N-substituted ethyl carbamate in the presence of a catalyst . Although the exact synthesis of N-isopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is not described, it is likely to involve similar steps of functional group transformations and cyclization reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to N-isopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is typically confirmed using spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectroscopy, and elemental analysis . These techniques provide information about the functional groups present, the molecular framework, and the purity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include condensation reactions, as seen in the formation of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives . These reactions are crucial for building the complex structures of indole derivatives and often require specific conditions such as the presence of a catalyst or protective agents to proceed efficiently.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of substituents on the indole ring can affect properties such as solubility, melting point, and stability. The antioxidant activity of these compounds is also a significant chemical property, with some derivatives showing considerable activity in assays like FRAP and DPPH . These properties are essential for the potential application of such compounds in pharmaceuticals or as biochemical tools.

科学的研究の応用

Cannabinoid Receptor Type 2 Ligands

N-isopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide and its derivatives have been explored for their potential as cannabinoid receptor type 2 ligands. A study by Moldovan et al. (2017) synthesized a series of indol-3-yl-oxoacetamides, finding that specific fluorinated derivatives showed potent and selective CB2 ligand properties (Moldovan, Deuther-Conrad, Horti, & Brust, 2017).

Antimicrobial and GST Enzyme Activity

Research by Attaby et al. (2007) involved the synthesis of 4(1H-Indol-3-yl)-2-Thioxopyridine derivatives, which were evaluated for their antimicrobial properties and GST enzyme activity. The study highlights the potential of these compounds in developing new antimicrobial agents (Attaby, Ramla, & Gouda, 2007).

Herbicidal Activity

A study conducted by Okamoto et al. (1991) synthesized N-(1-Arylethenyl)-2-chloroacetamides, including derivatives similar to N-isopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, and tested their herbicidal activities. Certain derivatives showed high activity against upland weeds, suggesting a potential application in agriculture (Okamoto, Kato, Kobutani, Ogasawara, Konnai, & Takematsu, 1991).

Antiplasmodial Properties

Mphahlele et al. (2017) conducted a study on N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, including compounds structurally related to N-isopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. These compounds were evaluated for in vitro antiplasmodial properties against the Plasmodium falciparum strain, indicating potential applications in malaria treatment (Mphahlele, Mmonwa, & Choong, 2017).

Antioxidant Properties

The antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives, structurally related to N-isopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, were studied by Gopi and Dhanaraju (2020). These compounds exhibited significant antioxidant activity, suggesting their potential use in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

特性

IUPAC Name |

N-(3-methylbutyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-10(2)8-9-17-16(20)15(19)14-11(3)18-13-7-5-4-6-12(13)14/h4-7,10,18H,8-9H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFHHAJHDOTJBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Fluoro-4-[(morpholin-4-yl)methyl]aniline](/img/structure/B3011120.png)

![4-(2-fluorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011126.png)

![4-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B3011135.png)

![4-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-N-(cyanomethyl)-4-oxobutanamide](/img/structure/B3011137.png)

![1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one](/img/structure/B3011138.png)